3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine
Description
The compound 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a triazole derivative featuring a difluoromethylthio (-S-CF₂H) group at the 3-position and a phenoxymethyl (-CH₂-O-Ph) substituent at the 5-position.
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(phenoxymethyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c11-9(12)18-10-15-14-8(16(10)13)6-17-7-4-2-1-3-5-7/h1-5,9H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKKGVGPSFWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is efficient and environmentally benign, providing the desired triazole compound in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .
Chemical Reactions Analysis
3-[(Difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that compounds with triazole rings exhibit significant activity against various pathogens. For instance, studies involving similar triazole derivatives have shown promising results against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans . The incorporation of difluoromethyl and phenoxymethyl groups may enhance the efficacy of these compounds by improving their interaction with microbial targets.
Antifungal Agents
The antifungal potential of triazole derivatives is notable. A study synthesized new 1H-1,2,4-triazole derivatives that showed greater efficacy than traditional antifungals like fluconazole against strains of Candida . The specific structural modifications in 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine could lead to enhanced antifungal activity through improved binding affinity to fungal enzymes or receptors.
Antimalarial Prototypes
Triazoles have also been explored as potential antimalarial agents. Research has focused on synthesizing triazole-based compounds that target the dihydropteroate synthase enzyme in malaria-causing parasites. The incorporation of trifluoromethyl groups has been linked to increased potency against malaria . The unique structure of this compound may provide a novel lead for developing new antimalarial drugs.
Fungicides
The agricultural sector has shown interest in the use of triazole compounds as fungicides. Triazoles can inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against a range of fungal diseases affecting crops. The specific modifications in this compound could enhance its selectivity and efficacy as a fungicide.
Polymer Chemistry
Triazole compounds are being investigated for their role in polymer chemistry due to their ability to form stable complexes with metal ions. This property can be exploited in creating advanced materials with specific functionalities. The unique electronic properties imparted by the difluoromethyl and phenoxymethyl groups could lead to materials with enhanced thermal stability and mechanical strength.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields vary widely (39–100%) depending on substituent reactivity. The benzyl and fluorobenzyl groups (e.g., ) are introduced via straightforward alkylation, while bulkier groups may require optimized conditions.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₂H, -F) enhance electrophilicity and stability, whereas electron-donating groups (e.g., -OCH₃) may improve solubility .
Physicochemical Properties
Melting points and spectral data highlight substituent influence:
Key Observations :
- Melting Points : Bulky or rigid substituents (e.g., indole ) increase melting points, while flexible chains (e.g., ethylthio ) lower them.
- NMR Signatures : The 4-amine proton (δ ~6.2 ppm) and methylene groups (δ ~4.4–4.5 ppm) are consistent across analogs .
Enzyme Inhibition
- Tyrosinase Inhibition : 5-(Pyridin-4-yl)-3-(alkylsulfanyl) derivatives (e.g., compound 17 in ) show micromolar activity (IC₅₀ ~1–10 µM). The pyridinyl group enhances binding via π-π stacking .
- α-Synuclein Aggregation : Fluorobenzylthio analogs (e.g., ) are hypothesized to disrupt amyloid fibrils through hydrophobic interactions.
Antimicrobial Activity
- QSAR Insights : Electron-withdrawing substituents (e.g., -Cl, -CF₃) correlate with enhanced antimicrobial activity. For example, 3-(dichlorobenzylthio) derivatives () exhibit MICs of 1.56–50 µg/mL against M. tuberculosis .
- Phenoxymethyl vs. Thiophenemethyl: Phenoxymethyl (target compound) may offer improved bioavailability over thiophenemethyl () due to reduced metabolic degradation.
Coordination Chemistry
Triazole amines act as ligands for metal complexes:
Biological Activity
3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
- Molecular Formula: C12H12F2N4OS
- Molecular Weight: 298.32 g/mol
- CAS Number: Not specified in available sources.
Biological Activity Overview
-
Antibacterial Activity
- Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2,4-triazole have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various strains including E. coli and S. aureus .
- In a comparative study, the antibacterial activity of triazole derivatives was evaluated against standard antibiotics like ciprofloxacin and levofloxacin. The results suggested that certain triazole compounds displayed superior antibacterial efficacy compared to these established drugs .
-
Antifungal Activity
- The antifungal potential of 1,2,4-triazole derivatives is well-documented. These compounds act by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Recent studies have highlighted the broad-spectrum antifungal activity of triazoles against pathogenic fungi such as Candida and Aspergillus species .
- The structure-activity relationship (SAR) analysis has revealed that modifications on the triazole ring can enhance antifungal potency, making these compounds promising candidates for developing new antifungal agents .
- Mechanism of Action
Study 1: Antibacterial Efficacy
A study conducted by Mermer et al. (2019) synthesized various triazole derivatives and evaluated their antibacterial properties against multiple bacterial strains. The findings indicated that compounds containing a benzyl group at the 4-position exhibited enhanced activity against Gram-positive bacteria when compared to other derivatives .
Study 2: Antifungal Activity Assessment
In a comprehensive review published in 2022, researchers synthesized novel triazole compounds and tested their antifungal activities against clinical isolates of Candida albicans. The results demonstrated that certain derivatives had MIC values comparable to existing antifungal treatments, suggesting their potential as effective alternatives .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine, and how are the products characterized?
- Methodological Answer : The compound is synthesized via S-alkylation under basic conditions. For example, 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine analogs are prepared by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol using NaOH as a base . Characterization includes:
- 1H/13C NMR : Confirms substitution patterns and purity (e.g., δ 33.9 ppm for CH2 in benzyl groups) .
- Elemental analysis : Validates purity (>95%) .
- TLC : Monitors reaction progress .
Q. How is the inhibitory activity of this compound against enzymes like tyrosinase assessed experimentally?
- Methodological Answer : A colorimetric assay measures diphenolase activity inhibition. Key steps:
- Dose-response curves : Test compound at varying concentrations (e.g., 10–100 µM) against Agaricus bisporus tyrosinase (AbTYR) .
- IC50 calculation : Determined via triplicate experiments (e.g., compound 17: IC50 = 24.92 µM) .
- Validation : Compare with positive controls (e.g., kojic acid) and negative controls (DMSO vehicle) .
Q. What structural analysis techniques are critical for confirming the triazole core and substituent positions?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., SHELX software for small-molecule refinement) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 226.0 for triazol-4-amine derivatives) .
- UV-Vis and FTIR : Confirm functional groups (e.g., sulfanyl C–S stretch at ~650 cm⁻¹) .
Advanced Research Questions
Q. How do molecular docking simulations predict binding interactions with target enzymes, and how do these align with experimental IC50 data?
- Methodological Answer :
- Software : GOLD or AutoDock calculates binding poses (e.g., ChemPLP fitness score of 68.05 for compound 17 vs. AbTYR) .
- Pose clustering : Identifies dominant binding modes (e.g., hydrophobic interactions with catalytic Cu²⁺ in tyrosinase) .
- Validation : Correlation between docking scores (e.g., fitness scores) and IC50 values (R² > 0.8 indicates strong alignment) .
Q. What contradictions exist in SAR studies for analogs, and how are discrepancies resolved?
- Methodological Answer :
- Case study : Methyl groups in analogs 11/12 reduce potency despite predicted hydrophobicity benefits. Resolution involves:
- MM-GBSA binding energy calculations : Reveal steric clashes in the enzyme pocket .
- Comparative docking : Shows substituent orientation affects hydrogen bonding (e.g., phenoxymethyl vs. pyridinyl) .
- Table 1 : SAR Contradictions and Resolutions
| Substituent | Expected Activity | Observed Activity | Resolution Method |
|---|---|---|---|
| Methyl | Increased | Decreased (IC50 ↑) | MM-GBSA |
| Phenoxymethyl | Moderate | High (IC50 ↓) | Docking |
Q. How does the introduction of a methylene bridge (e.g., phenoxymethyl) enhance inhibitory potency compared to shorter linkers?
- Methodological Answer :
- Structural flexibility : A 2-carbon linker (e.g., compound 17) improves fit into the hydrophobic AbTYR cavity, validated by:
- Docking : Extended conformation reduces steric hindrance .
- IC50 comparison : Compound 17 (24.92 µM) vs. analog 8 (83.61 µM) .
- Thermodynamic integration : Free energy calculations confirm favorable ΔG for longer linkers .
Q. What methodological strategies address low solubility in biochemical assays for sulfanyl-triazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
